molecular formula C16H15N3O2S B2370952 2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034533-32-7

2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2370952
CAS No.: 2034533-32-7
M. Wt: 313.38
InChI Key: ULBFLEYJVBQSOS-UHFFFAOYSA-N
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Description

2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its versatility and unique properties, making it suitable for various applications, including drug discovery, medicinal chemistry, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-cyclopropylpyridine-3-carbaldehyde with benzenesulfonamide in the presence of a suitable base to form the intermediate. This intermediate is then subjected to cyanation using a cyanating agent such as sodium cyanide or trimethylsilyl cyanide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:

    3-cyanopyridines: These compounds also contain a cyano group attached to a pyridine ring and exhibit similar pharmacological activities.

    Pyridine derivatives: Various pyridine derivatives are known for their biological activities and therapeutic potential.

    Sulfonamides: Compounds containing the sulfonamide group are widely used in medicinal chemistry for their antibacterial and antifungal properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-8-14-3-1-2-4-16(14)22(20,21)19-10-12-7-15(11-18-9-12)13-5-6-13/h1-4,7,9,11,13,19H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBFLEYJVBQSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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